molecular formula C9H15N3O B15272333 5-(cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

5-(cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B15272333
M. Wt: 181.23 g/mol
InChI Key: RFUNQIWKFIWVAA-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylmethoxy group attached to a pyrazole ring, which is further substituted with dimethyl and amine groups. The presence of these functional groups contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopropylmethoxy group: This step involves the alkylation of the pyrazole ring with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

5-(Cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-amine has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position.

    5-(Cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    5-(Cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-ol: Features a hydroxyl group in place of the amine.

Uniqueness

The uniqueness of 5-(cyclopropylmethoxy)-1,3-dimethyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H15N3O/c1-6-8(10)9(12(2)11-6)13-5-7-3-4-7/h7H,3-5,10H2,1-2H3

InChI Key

RFUNQIWKFIWVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OCC2CC2)C

Origin of Product

United States

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